molecular formula C13H20N2O2S B2566177 Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 353467-24-0

Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2566177
CAS No.: 353467-24-0
M. Wt: 268.38
InChI Key: RVNNJSVXSVSIAJ-UHFFFAOYSA-N
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Description

Core Structure and Substituents

The compound features a thieno[2,3-c]pyridine scaffold, a bicyclic system where a thiophene ring is fused to a pyridine ring at positions 2 and 3. Key substituents include:

  • 2-amino group : Positioned on the pyridine nitrogen, enabling nucleophilic reactions.
  • 6-methyl group : Enhances steric bulk and electronic effects at the tetrahydrothiophene moiety.
  • 3-tert-butyl carboxylate ester : A sterically demanding protecting group, critical for regioselective functionalization.

The tetrahydrothiophene ring introduces partial saturation, altering electronic properties compared to fully unsaturated analogs.

IUPAC Nomenclature and Isomerism

The systematic name reflects the fused bicyclic system and substituent positions:

  • Thieno[2,3-c]pyridine : Thiophene fused to pyridine via the 2,3-positions of the thiophene and the 3,4-positions of the pyridine.
  • 4,5,6,7-tetrahydro : Partial saturation in the thiophene ring.
  • 2-amino : Amino group at the pyridine nitrogen.
  • 6-methyl : Methyl substituent on the tetrahydrothiophene carbon. 5.

Properties

IUPAC Name

tert-butyl 2-amino-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)10-8-5-6-15(4)7-9(8)18-11(10)14/h5-7,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNNJSVXSVSIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC2=C1CCN(C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The tert-butyl ester group is usually introduced through esterification reactions using tert-butanol and a suitable acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives, including tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.

Case Study: Anticancer Screening

A notable study synthesized various thieno[2,3-c]pyridine derivatives and evaluated their anticancer activity against several cancer cell lines such as MCF7 (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer). The compound demonstrated significant inhibition with IC50 values indicating potent activity:

CompoundIC50 (µM)Cancer Type
6i10.8HSC3
6i11.7T47D
6i12.4RKO

The mechanisms of action included induction of G2 phase arrest in the cell cycle and apoptosis through different pathways than typical apoptotic mechanisms .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the thieno[2,3-c]pyridine structure can significantly influence biological activity. For instance:

  • Substituent Variations : The introduction of different substituents at various positions on the thieno ring can enhance or reduce anticancer efficacy.
  • Pharmacophoric Groups : Certain moieties such as methoxy or ethoxycarbonyl groups at specific positions are crucial for maintaining high potency against cancer cells .

Antitubulin Activity

Another significant application of this compound is its role as an antitubulin agent. Compounds based on the tetrahydrothieno[2,3-c]pyridine skeleton have been shown to inhibit tubulin polymerization effectively.

Case Study: Inhibition Studies

In vitro studies demonstrated that derivatives of thieno[2,3-c]pyridine could inhibit cancer cell growth with IC50 values ranging from 25 to 440 nM against various cancer cell lines:

CompoundIC50 (nM)Target
1a25L1210
1b440CEM

These compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics essential for cell division .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets such as Hsp90. The findings suggest that this compound exhibits crucial interactions that may lead to effective inhibition strategies against cancer cell proliferation.

Mechanism of Action

The mechanism by which tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at the 3-carboxylate and 6-position , impacting molecular weight, logP, solubility, and reactivity:

Compound Name 3-Carboxylate Group 6-Substituent Molecular Weight (Da) logP Key Properties
Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate tert-butyl ester Methyl ~267.37* ~3.5† High lipophilicity; enhanced steric hindrance
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT) Ethyl ester Methyl 240.09 2.484 Compliant with Lipinski’s rule; good oral availability
Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Methyl ester Methyl ~226.29 ~2.0 Lower molecular weight; higher polarity
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Tinoridine) Ethyl ester Benzyl 330.40 ~4.0 Increased aromaticity; potential for π-π interactions in receptor binding
2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Carboxamide Methyl 211.28 ~1.5 Enhanced hydrogen bonding; improved hydrolytic stability

*Estimated based on tert-butyl group contribution.
†Predicted via comparative analysis with ethyl analog.

Key Observations :

  • This may impact membrane permeability and metabolic stability.
  • Steric Effects : The tert-butyl group introduces steric hindrance, which could reduce enzymatic hydrolysis of the ester moiety compared to smaller esters .
  • Bioavailability: Ethyl and methyl esters (e.g., EAMT) comply with drug-likeness rules (molecular weight <500 Da, H-bond donors/acceptors ≤5/10), whereas the tert-butyl variant’s higher molecular weight (~267 Da) remains within acceptable limits .

Case Study: Ethyl vs. Tert-Butyl Analogs

Parameter Ethyl Ester (EAMT) Tert-Butyl Ester
Molecular Weight 240.09 Da ~267.37 Da
logP 2.484 ~3.5
Synthetic Accessibility Straightforward esterification Requires protective groups (e.g., Boc)
Hydrolytic Stability Moderate High
Protein Binding (ΔG) −114.56 kcal/mol Not reported (predicted similar or weaker)

Biological Activity

Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS No. 353467-24-0) is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in cancer therapy. This compound features a thieno[2,3-c]pyridine core, which is known for its diverse pharmacological properties. The present article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N2O2S, with a molecular weight of approximately 268.38 g/mol. The structure includes a tetrahydrothieno ring system that contributes to its biological relevance.

Anticancer Properties

Research has indicated that derivatives of tetrahydrothieno[2,3-c]pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • A study demonstrated that compounds related to this structure inhibited cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cell lines. These compounds induce apoptosis in a dose-dependent manner without affecting normal human peripheral blood mononuclear cells (PBMC) significantly .

The mechanism through which this compound exerts its effects primarily involves:

  • Tubulin Polymerization Inhibition : This compound binds to the colchicine site on tubulin, leading to the disruption of microtubule dynamics essential for cell division.
  • Cell Cycle Arrest : Studies have shown that treated cells accumulate in the G2/M phase of the cell cycle prior to undergoing apoptosis .

Comparative Analysis

To better understand the unique properties of this compound in comparison to related compounds, the following table summarizes key features and bioactivity:

Compound NameSimilarityKey Features
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate0.93Ethyl group instead of tert-butyl; potential differences in solubility and bioactivity.
tert-butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate0.86Variation in position of substituents; may exhibit different pharmacological profiles.
tert-butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate0.74Bromo substitution could enhance reactivity but alter biological activity.
Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate0.73Boc protection may influence stability and reactivity in biological systems.

This comparative analysis indicates that modifications to the core structure can lead to variations in biological activity and selectivity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies : A series of experiments showed that derivatives with specific substitutions at the C-6 position exhibited enhanced antiproliferative activity against cancer cells while maintaining low toxicity toward normal cells .
  • Molecular Docking Studies : These studies confirmed that the binding affinity of this compound for tubulin correlates with its ability to inhibit polymerization and induce apoptosis in cancer cells .

Q & A

Q. What are the recommended synthetic routes for preparing the compound, and what critical parameters influence yield?

Methodological Answer: The synthesis of tert-butyl-protected tetrahydrothienopyridine derivatives typically involves multi-step reactions, including Boc (tert-butoxycarbonyl) protection, cyclization, and functional group modifications. For example:

  • Boc Protection : Use Boc-anhydride or Boc-chloride in the presence of a base like triethylamine or DMAP (4-dimethylaminopyridine) in dichloromethane at 0–20°C .
  • Cyclization : Thiophene ring formation via intramolecular cyclization under acidic or basic conditions.
  • Critical Parameters :
    • Temperature Control : Exothermic reactions (e.g., Boc protection) require slow reagent addition at 0°C to prevent side reactions.
    • Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency.
    • Catalysts : DMAP accelerates Boc protection by acting as a nucleophilic catalyst .

Q. How should researchers characterize purity and structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • X-ray Crystallography : Resolve stereochemistry and confirm the bicyclic structure (e.g., tetrahydrothienopyridine core) .
  • NMR Spectroscopy : Analyze proton environments (e.g., tert-butyl singlet at ~1.4 ppm, NH2 protons at 5–6 ppm).
  • HPLC-MS : Assess purity (>95%) and detect impurities via reverse-phase columns (C18) with acetonitrile/water gradients.
  • Elemental Analysis : Validate molecular formula (e.g., C15H22N2O4S) .

Q. What are the best practices for safe handling and storage?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid ignition sources (static electricity, open flames) due to potential dust explosivity .
  • Storage : Keep in airtight containers at –20°C for long-term stability. Desiccate to prevent hydrolysis of the Boc group .
  • Spill Management : Collect spillage via vacuum or sweeping; dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data between batches or literature?

Methodological Answer:

  • Reproducibility Checks : Standardize reaction conditions (solvent purity, catalyst batch).
  • Variable Temperature NMR : Resolve overlapping signals caused by conformational dynamics.
  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations) or crystallographic data .
  • Case Study : If NH2 proton shifts vary, test for tautomerism or solvent-induced shifts using DMSO-d6 vs. CDCl3 .

Q. What strategies optimize Boc protection/deprotection steps?

Methodological Answer:

  • Protection :
    • Use DMAP (10 mol%) to enhance Boc-anhydride reactivity in dichloromethane .
    • Monitor reaction progress via TLC (Rf shift after Boc incorporation).
  • Deprotection :
    • Employ trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) at 0°C to minimize side reactions.
    • Neutralize with aqueous NaHCO3 post-deprotection to isolate the free amine.

Q. What computational methods predict reactivity or stability?

Methodological Answer:

  • DFT Calculations : Model electron density maps to predict nucleophilic/electrophilic sites (e.g., NH2 group reactivity) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess Boc group stability under varying pH/temperature .
  • QSAR Models : Correlate structural features (e.g., methyl substitution at position 6) with stability using datasets from analogs .

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